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molecular formula C15H19ClO3 B1642795 Tert-butyl 5-(3-chlorophenyl)-3-oxopentanoate

Tert-butyl 5-(3-chlorophenyl)-3-oxopentanoate

Cat. No. B1642795
M. Wt: 282.76 g/mol
InChI Key: ZFLWQGAFPAXJQP-UHFFFAOYSA-N
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Patent
US04440779

Procedure details

Sodium hydride (5.43 g, 0.11 mol, 50% as an oil suspension) is placed in a 500 ml 3-neck flask (equipped with a thermometer, an addition funnel, and a rubber septum) under nitrogen and washed 2×100 ml hexanes to remove the oil. Then 230 ml dry THF (tetrahydrofuran) is introduced and the sodium hydride suspension is cooled to 4° and magnetically stirred. t-butylacetoacetate (16.5 ml, 0.1 mol) is added with a rate which is controlled so that the gas evolution is not too vigorous and the temperature is maintained at less than 10°. Stirring is continued until gas evolution ceases (1 hr). Then 62 ml of 1.7 M BuLi in hexane (0.105 mol) is added via syringe at a rate such that the temperature does not rise above 10°. The initial orange color becomes red during addition, but turns into pink after addition is complete. A fine solid also separates from solution. The resulting mixture is stirred for an additional 15 min. before 15.0 ml m-chlorobenzyl chloride (20.0 g, 0.125 mol) in 20 ml dry THF is added dropwise at a rate such that the temperature is maintained between 9° and 12°. When addition is complete, the cooling bath is removed and the reaction is stirred for an additional 1 hr. The reaction mixture is then poured into a 2 l Erlenmeyer flask and 300 ml diethyl ether is added followed by the addition of 130 ml cold 3 N aqueous HCl with stirring. The mixture is stirred for 15 min, and the layers are separated, and the acid layer is washed twice with 150 ml diethyl ether. The combined organic layers are then washed twice with 200 ml of water, 2×100 ml of aqueous 1% Citric acid (pH 4.5), and finally with 100 ml saturated aqueous brine. The organic layer is dried with anhydrous sodium sulfate and the solvent removed to give 24.5 g of t-butyl 5-(m-chlorophenyl)-3-oxo-pentanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
62 mL
Type
reactant
Reaction Step Three
Quantity
0.105 mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8](=[O:13])[CH2:9][C:10]([CH3:12])=[O:11])([CH3:6])([CH3:5])[CH3:4].[Li]CCCC.CCCCCC.[Cl:25][C:26]1[CH:27]=[C:28]([CH:31]=[CH:32][CH:33]=1)[CH2:29]Cl>O1CCCC1>[Cl:25][C:26]1[CH:27]=[C:28]([CH2:29][CH2:12][C:10](=[O:11])[CH2:9][C:8]([O:7][C:3]([CH3:6])([CH3:4])[CH3:5])=[O:13])[CH:31]=[CH:32][CH:33]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
16.5 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CC(=O)C)=O
Step Three
Name
Quantity
62 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.105 mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(equipped with a thermometer, an addition funnel
WASH
Type
WASH
Details
a rubber septum) under nitrogen and washed 2×100 ml hexanes
CUSTOM
Type
CUSTOM
Details
to remove the oil
ADDITION
Type
ADDITION
Details
Then 230 ml dry THF (tetrahydrofuran) is introduced
TEMPERATURE
Type
TEMPERATURE
Details
the sodium hydride suspension is cooled to 4°
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained at less than 10°
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
is continued until gas evolution ceases (1 hr)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
does not rise above 10°
ADDITION
Type
ADDITION
Details
The initial orange color becomes red during addition
ADDITION
Type
ADDITION
Details
pink after addition
ADDITION
Type
ADDITION
Details
is added dropwise at a rate such that the temperature
TEMPERATURE
Type
TEMPERATURE
Details
is maintained between 9° and 12°
ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
STIRRING
Type
STIRRING
Details
the reaction is stirred for an additional 1 hr
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured into a 2 l Erlenmeyer flask and 300 ml diethyl ether
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
followed by the addition of 130 ml cold 3 N aqueous HCl
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
the acid layer is washed twice with 150 ml diethyl ether
WASH
Type
WASH
Details
The combined organic layers are then washed twice with 200 ml of water, 2×100 ml of aqueous 1% Citric acid (pH 4.5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)CCC(CC(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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